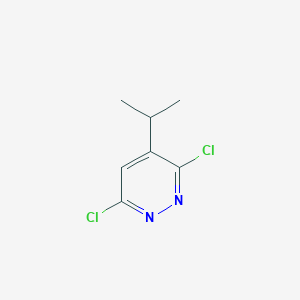

3,6-Dichloro-4-isopropylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-propan-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)10-11-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZDBBCBIQEJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,6-Dichloro-4-isopropylpyridazine chemical properties

An In-depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine for Advanced Chemical Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Introduction: Strategic Importance of the Pyridazine Scaffold

This compound is a substituted pyridazine, a class of N-heterocyclic compounds that are isoelectronic with pyrimidines and pyridines. The pyridazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The specific substitution pattern of this compound—two reactive chlorine atoms and an isopropyl group—makes it a versatile and strategically valuable building block.[1] The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms creates a highly electron-deficient ring system, which is pivotal to its reactivity profile.[1]

Its primary utility lies in its role as a cost-effective intermediate for the synthesis of active pharmaceutical ingredients (APIs).[2] A notable example is its use in the manufacturing of Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis (NASH).[2][3]

Physicochemical & Computed Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and process development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 107228-51-3 | [4] |

| Molecular Formula | C₇H₈Cl₂N₂ | [1][5] |

| Molecular Weight | 191.06 g/mol | [1][5] |

| Appearance | Light yellow oil (impure); can be a solid | [6] |

| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [7][8] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [7][8] |

| XLogP3 (Lipophilicity) | 2.9 | [5] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [5] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

Note: Some properties, such as boiling point and density, are predicted values from computational models.

Synthesis and Mechanistic Considerations

The most prevalent synthetic route to this compound involves the free-radical functionalization of a 3,6-dichloropyridazine precursor. This method is advantageous due to the availability of the starting materials.

Core Synthesis Pathway: Radical Alkylation

The synthesis initiates from 3,6-dichloropyridazine, which is subjected to a Minisci-type radical reaction with isobutyric acid.[2][6][10] The reaction is typically promoted by a silver nitrate catalyst and an oxidizing agent, such as ammonium persulfate or sodium persulfate.[2][6][10]

Causality of Reagent Choice:

-

Isobutyric Acid: Serves as the source of the isopropyl group. Under oxidative conditions, it undergoes decarboxylation to generate the isopropyl radical.

-

Silver Nitrate (AgNO₃): Acts as a catalyst. The Ag⁺ ion is reduced by the persulfate to Ag²⁺, which then facilitates the oxidative decarboxylation of isobutyric acid to form the isopropyl radical.

-

Ammonium Persulfate ((NH₄)₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈): A strong oxidizing agent required to initiate the radical formation cascade.[2][10]

-

Acidic Medium (e.g., Sulfuric Acid, Trifluoroacetic Acid): The electron-deficient pyridazine ring requires protonation to enhance its reactivity towards the nucleophilic isopropyl radical. This activation is crucial for efficient C-H functionalization.

The overall transformation is depicted below:

Sources

- 1. Buy this compound | 107228-51-3 [smolecule.com]

- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 3. scribd.com [scribd.com]

- 4. This compound | 107228-51-3 [chemicalbook.com]

- 5. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. capotchem.com [capotchem.com]

- 9. chemscene.com [chemscene.com]

- 10. prepchem.com [prepchem.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine (CAS: 107228-51-3)

Foreword: Unveiling a Core Heterocyclic Scaffold

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its synthetic versatility and its potential as a scaffold for complex, biologically active compounds. This compound, a substituted pyridazine derivative, represents such a cornerstone intermediate. Its unique electronic and steric properties, conferred by the dichlorinated pyridazine ring and the isopropyl substituent, make it a highly reactive and adaptable building block. This guide provides a comprehensive technical overview, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, with a particular focus on its pivotal role in the development of novel therapeutics.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with two chlorine atoms and an isopropyl group.[1][2] The electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms renders the pyridazine ring electron-deficient, a key feature governing its reactivity.[3]

dot

Caption: 2D Structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 107228-51-3 | [3] |

| Molecular Formula | C₇H₈Cl₂N₂ | [3] |

| Molecular Weight | 191.06 g/mol | [3][4] |

| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [1] |

| Appearance | Yellow liquid / oil | [5][6] |

| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [7] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [7] |

| XLogP3 | 2.9 | [4] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | |

| Storage Conditions | -20°C, sealed storage, away from moisture | [8] |

Synthesis Pathways and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and industrially relevant approaches involve the introduction of the isopropyl group onto a pre-existing dichloropyridazine core.

Primary Synthesis Route: Radical Isopropylation

A prevalent method for synthesizing the title compound is through a radical alkylation of 3,6-dichloropyridazine using isobutyric acid. This reaction is typically initiated by a persulfate salt in the presence of a silver nitrate catalyst.[5][9] The silver(I) ion is crucial as it facilitates the decarboxylation of isobutyric acid to generate the isopropyl radical, which then attacks the electron-deficient pyridazine ring.

dot

Caption: General synthesis workflow from maleic anhydride.[10]

Detailed Experimental Protocol: Radical Isopropylation

The following protocol is a representative example synthesized from published procedures.[5][9]

-

Reaction Setup: In a suitable reaction vessel, slurry 3,6-dichloropyridazine (1.0 eq) in water.

-

Addition of Reagents: Add isobutyric acid (~1.25 eq) and silver nitrate (catalytic, ~0.1 eq). Stir the mixture at an elevated temperature (e.g., 50-70°C).[5][9]

-

Initiation: Prepare a solution of an oxidizing agent, such as ammonium persulfate (~2.5 eq), in water. Add this solution dropwise to the reaction mixture. The addition is exothermic and the temperature should be monitored.[5][9]

-

Reaction Monitoring: Stir the reaction mixture for a period of 30 minutes to several hours.[9][10] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Workup: Cool the reaction mixture to room temperature or below (e.g., 10°C). Adjust the pH to 9-10 using an aqueous base solution (e.g., ammonium hydroxide or sodium bicarbonate).[5][9]

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.[9][10]

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5][9] Remove the solvent under reduced pressure to yield the crude product as an oil.[9]

-

Final Purification: The crude product is further purified by fractional distillation or column chromatography to obtain the final product with high purity (>99%).[9][10]

Precursor Synthesis

The starting material, 3,6-dichloropyridazine, is itself a valuable intermediate. It is commonly prepared in a two-step sequence from maleic anhydride.[10]

-

Step A: Formation of 3,6-Pyridazinediol: Maleic anhydride is reacted with hydrazine hydrate in the presence of an acid and a solvent at elevated temperatures (e.g., 100-120°C) to yield 3,6-pyridazinediol.[10]

-

Step B: Halogenation: The resulting diol is then halogenated using a chlorinating agent like phosphoryl chloride (POCl₃) to give 3,6-dichloropyridazine.[10]

This robust synthesis route makes the key precursors readily accessible for large-scale production.[10]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dominated by the reactivity of its two chlorine atoms. The electron-deficient nature of the pyridazine ring makes the C-Cl bonds susceptible to attack by a wide range of nucleophiles and facilitates participation in metal-catalyzed cross-coupling reactions.

dot

Caption: Key reactivity pathways for synthetic diversification.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C3 and C6 positions are excellent leaving groups and can be readily displaced by various nucleophiles.[3] The electron-withdrawing effect of the ring nitrogens enhances the electrophilicity of these positions, making SNAr reactions particularly favorable.[3] This reaction is a cornerstone for introducing diverse functional groups.

-

Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[11] The stability of this intermediate is enhanced by the electron-deficient pyridazine core.

-

Regioselectivity: The relative reactivity of the C3 and C6 positions can be influenced by the nature of the nucleophile and the reaction conditions. For some nucleophiles, such as hydrazine, substitution may occur selectively at one position, yielding valuable precursors for fused heterocyclic systems like 1,2,4-triazolo[4,3-b]pyridazines.[3] In other cases, such as with sulfur nucleophiles on the related 3,6-dichloropyridazine 1-oxide, selective reaction at the 6-position has been observed.[12]

-

Applications: This reactivity is exploited in the synthesis of Resmetirom precursors, where a dichlorophenol derivative displaces one of the chlorine atoms to form a critical ether linkage.[13]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig) provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.[14] These reactions offer a complementary approach to SNAr for functionalizing the pyridazine core, allowing for the introduction of aryl, vinyl, alkyl, and amino groups.

-

Causality of Reactivity: The choice of palladium catalyst and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand can control the activity and regioselectivity of the coupling.[15][16] For dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom are conventionally more reactive.[15] However, specific sterically hindered ligands can invert this selectivity, enabling coupling at the site further from the nitrogen atoms, thus opening up novel synthetic possibilities.[15][16]

-

Synthetic Value: The ability to selectively perform a cross-coupling reaction at one chlorine atom while leaving the other intact for subsequent SNAr (or vice versa) enables orthogonal synthetic strategies. This allows for the rapid and efficient construction of highly complex and diverse molecular libraries, a critical advantage in drug discovery programs.[3][15]

Applications in Drug Discovery and Agrochemicals

The primary and most well-documented application of this compound is as a key starting material in the synthesis of active pharmaceutical ingredients (APIs).[1][17]

Keystone Intermediate for Resmetirom

This compound is an essential building block for Resmetirom (MGL-3196), a selective thyroid hormone receptor-β (THR-β) agonist.[1][10][18] Resmetirom is indicated for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis.[13] In the synthesis of Resmetirom, this intermediate is used to construct the core pyridazinone structure of the final drug molecule.[10][13]

Scaffold for Biologically Active Molecules

Beyond Resmetirom, the dichloropyridazine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities:

-

Kinase Inhibitors: The pyridazine core serves as an effective scaffold for developing potent kinase inhibitors, which are crucial in oncology and inflammation research.[3]

-

Phosphodiesterase 4 (PDE4) Inhibitors: The structural features of this compound, particularly the electron-withdrawing chlorine atoms, are shared with potent and selective PDE4 inhibitors, suggesting its utility in designing new anti-inflammatory agents.[3]

-

Agrochemicals: The chemical stability and potential biological activity of pyridazine derivatives make them attractive candidates for development as pesticides or herbicides.[2][3]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions by trained personnel.

Hazard Classification

According to available Safety Data Sheets (SDS), the compound is classified as acutely toxic.[8][19]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[8][19]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][19]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]

Storage and Stability

-

Conditions: Store in a cool, well-ventilated place in a tightly closed container. The recommended storage temperature is -20°C for long-term stability.[8] Keep away from moisture, strong acids/alkalis, and strong oxidizing agents.[7][8]

-

Stability: The compound is stable under recommended storage conditions.[7][8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[7][19]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[8][19]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[19]

Conclusion

This compound is far more than a simple chemical reagent; it is a versatile and powerful tool for synthetic chemists. Its well-defined reactivity, particularly at the two chlorine-substituted positions, allows for programmed and selective functionalization through both nucleophilic substitution and modern cross-coupling methodologies. Its demonstrated importance as a keystone intermediate in the synthesis of the NASH therapeutic Resmetirom underscores its value in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this compound is essential for leveraging its full potential in the creation of next-generation medicines and other advanced chemical applications.

References

-

KLIO PHARMA PRIVATE LIMITED. (2024). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Intellectual Property India. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet: this compound. [Link]

- Google Patents. (2007). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

Capot Chemical. (2023, February 7). MSDS of this compound. [Link]

-

Chemsrc.com. This compound. [Link]

-

National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

Apicule. This compound (CAS No: 107228-51-3) API Intermediate Manufacturers. [Link]

-

ResearchGate. ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. [Link]

-

Chinachemnet. China this compound 107228-51-3. [Link]

-

ResearchGate. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. [Link]

-

Semantic Scholar. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. [Link]

-

HETEROCYCLES. (2001). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 4,5-DICHLORO-2-METHYL-6-NITRO-2H-PYRIDAZIN-3-ONE. [Link]

-

PharmaCompass.com. 3,6-dichloro-4-isopropyl pyridazine | Drug Information. [Link]

-

Scribd. Cas No - 107228 51 3 Manufacturers - 3,6 Dichloro 4 Isopropylpyridazine. [Link]

-

Technical Disclosure Commons. (2024, April 29). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]

-

PubChem. This compound. [Link]

-

Venkatasai Life Sciences. 6-Chloro-4-isopropyl-pyridazin-3-ol. [Link]

-

AccessPharmacy. Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Pharmaffiliates. CAS No : 107228-51-3 | Product Name : this compound. [Link]

-

SynZeal. Resmetirom Impurity 15 | 1903632-97-2. [Link]

-

ResearchGate. Synthesis of 2,6-Diisopropyltetrahydro-2H-4-pyranone and Some Its Substituted Amino Derivatives. [Link]

-

Pharmaffiliates. CAS No : 1696366-11-6 | Product Name : 6-Chloro-4-isopropyl-pyridazin-3-ol. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. CAS 107228-51-3: Pyridazine, 3,6-dichloro-4-(1-methylethyl… [cymitquimica.com]

- 3. Buy this compound | 107228-51-3 [smolecule.com]

- 4. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]

- 7. capotchem.com [capotchem.com]

- 8. file.leyan.com [file.leyan.com]

- 9. prepchem.com [prepchem.com]

- 10. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. tdcommons.org [tdcommons.org]

- 14. jmcct.com [jmcct.com]

- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 19. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

3,6-Dichloro-4-isopropylpyridazine molecular weight

An In-Depth Technical Guide to 3,6-Dichloro-4-isopropylpyridazine: Synthesis, Reactivity, and Applications in Drug Development

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridazine derivative that has emerged as a molecule of significant interest, primarily as a key starting material in the synthesis of advanced pharmaceutical intermediates.[1][2][3] Its unique structural arrangement, featuring a di-chlorinated pyridazine core with an isopropyl substituent, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures.[4] This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development. We will explore its fundamental properties, detail validated synthesis protocols, analyze its chemical reactivity from a mechanistic standpoint, and discuss its critical role in the development of modern therapeutics.

Core Chemical and Physical Properties

The foundational step in understanding any chemical entity is to characterize its physical and chemical properties. The isopropyl group at position 4 and the chlorine atoms at positions 3 and 6 are the primary determinants of the molecule's steric and electronic characteristics. These features govern its solubility, reactivity, and potential for interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 191.06 g/mol | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₈Cl₂N₂ | [3][4][5][7] |

| IUPAC Name | 3,6-dichloro-4-propan-2-ylpyridazine | [3][4] |

| CAS Number | 107228-51-3 | [4][5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [9] |

| Predicted Boiling Point | 278.7 ± 35.0 °C | [10][11] |

| Predicted Density | 1.274 ± 0.06 g/cm³ | [10][11] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [9] |

Synthesis of this compound

The synthesis of this compound is a well-documented process, with the most common and scalable route involving the free-radical alkylation of 3,6-dichloropyridazine. This approach is favored for its efficiency and directness.

Primary Synthetic Pathway: Persulfate-Mediated Alkylation

The core of this synthesis involves the reaction of 3,6-dichloropyridazine with isobutyric acid in the presence of a silver nitrate catalyst and a persulfate, typically ammonium or sodium persulfate, as the radical initiator.[1][12][13] The silver salt facilitates the decarboxylation of isobutyric acid to generate an isopropyl radical, which then attacks the electron-deficient pyridazine ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of several published methods and should be performed by qualified personnel with appropriate safety measures.[1][12][13]

Materials:

-

3,6-Dichloropyridazine

-

Isobutyric acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dichloromethane (DCM) or Diethyl ether

-

Aqueous ammonia solution or Sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and a catalytic amount of silver nitrate in water. Stir the mixture at room temperature (25-35 °C) for 30-45 minutes to ensure homogeneity.[12]

-

Radical Initiation: Prepare a solution of ammonium persulfate in water. Cool the primary reaction mixture to 15-20 °C and slowly add the ammonium persulfate solution dropwise.[12] The temperature is kept low initially to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction to stir for approximately 5 hours at 15-20 °C.[12] Alternatively, some protocols heat the mixture to 55-75 °C to drive the reaction to completion.[1][13][14] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture. Carefully adjust the pH to approximately 9.5-10.5 using an aqueous ammonia solution to neutralize the acidic components.[1][12]

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as dichloromethane.[12] Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine, then dry it over anhydrous sodium sulfate.[1][13] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as an oil.[12]

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure or by column chromatography to obtain the final product with high purity (>99%).[12][13]

Alternative Synthesis from Maleic Anhydride

An alternative, multi-step synthesis begins with more fundamental precursors. This process involves: a) Reacting maleic anhydride with hydrazine hydrate to form 3,6-pyridazinediol.[12] b) Halogenating the diol intermediate to produce 3,6-dichloropyridazine.[12] c) Converting the resulting 3,6-dichloropyridazine to the final product via the persulfate-mediated alkylation described above.[12]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two chlorine atoms, which are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions.[4] The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at positions 3 and 6 highly electrophilic and thus susceptible to nucleophilic attack.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This reactivity is the cornerstone of its utility. By carefully selecting nucleophiles (e.g., amines, alkoxides, thiols), a diverse array of functional groups can be introduced at the 3- and/or 6-positions.[4] This allows for the systematic construction of derivative libraries for screening in drug discovery programs. For example, reaction with hydrazine hydrate can selectively replace one chlorine atom, providing a precursor for fused heterocyclic systems.[4]

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][9]

Key Intermediate for Resmetirom (MGL-3196)

The most prominent example of its application is in the manufacturing of Resmetirom , a drug developed for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[3][15] Resmetirom is a selective thyroid hormone receptor-beta (TR-β) agonist. This compound serves as a key intermediate in the multi-step synthesis of this API.[3]

Caption: Role as a key intermediate in the synthesis of Resmetirom.

Potential Therapeutic Applications

Research has also explored the therapeutic potential of derivatives of this scaffold in other areas:

-

Analgesic Effects: By inhibiting the COX-2 enzyme, derivatives could reduce the synthesis of prostaglandins, which are key mediators of inflammatory pain.[4] This suggests a potential role in developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects.[4]

-

Cardiotonic Activity: The pyridazine core is found in compounds that act as phosphodiesterase (PDE3) inhibitors.[4] By inhibiting PDE3, intracellular levels of cyclic AMP (cAMP) can be increased, leading to enhanced cardiac contractility.[4]

-

Anti-Thrombotic Agents: The structure contains pharmacophoric elements that are important for inhibiting thromboxane A2 synthase, an enzyme involved in platelet aggregation.[4]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling of this compound is essential.

-

Safety Precautions: A review of the Material Safety Data Sheet (MSDS) indicates that the compound may cause respiratory irritation.[11] It is crucial to handle it in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn.[11]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents.[5][7][11] Storage under an inert atmosphere is also recommended.[16]

-

Disposal: Unused material and waste should be disposed of through a licensed professional waste disposal service, potentially via chemical incineration.[11]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemistry and drug development. Its molecular weight of 191.06 g/mol belies its significant impact as a versatile synthetic intermediate. The well-defined reactivity of its chloro-substituents, governed by the principles of nucleophilic aromatic substitution, provides a reliable handle for constructing complex molecules like Resmetirom. As research continues to uncover new therapeutic targets, the demand for such well-characterized, reactive, and versatile building blocks will undoubtedly grow, ensuring that this compound remains a relevant and valuable compound in the arsenal of synthetic and medicinal chemists.

References

-

IP.com. (n.d.). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

Pharmaffiliates. (n.d.). CAS No : 107228-51-3 | Product Name : this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Richerpharm. (n.d.). This compound CAS 107228-51-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H8Cl2N2 | CID 14024162. Retrieved from [Link]

-

Molbase. (2025, February 5). This compound. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 107228-51-3) API Intermediate Manufacturers. Retrieved from [Link]

-

Scribd. (n.d.). Cas No_ 107228 51 3 Manufacturers _ 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 3,6-dichloro-4-isopropyl pyridazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Capot Chemical. (2023, February 7). MSDS of this compound. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 107228-51-3 [chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. Buy this compound | 107228-51-3 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 107228-51-3 | this compound - Synblock [synblock.com]

- 8. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. richerpharm.com [richerpharm.com]

- 10. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 11. capotchem.com [capotchem.com]

- 12. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 13. prepchem.com [prepchem.com]

- 14. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. 107228-51-3|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 3,6-Dichloro-4-isopropylpyridazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3,6-dichloro-4-isopropylpyridazine, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and reactivity, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

IUPAC Name: 3,6-dichloro-4-propan-2-ylpyridazine[1][2]

Synonyms: 3,6-Dichloro-4-(1-methylethyl)pyridazine, Resmetirom Impurity 4[2][3]

CAS Number: 107228-51-3[4]

Molecular Formula: C₇H₈Cl₂N₂[1]

Molecular Weight: 191.06 g/mol [1]

The structure of this compound features a pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with two chlorine atoms at the 3 and 6 positions and an isopropyl group at the 4 position. The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself significantly influences the molecule's reactivity, making the chloro-substituents susceptible to nucleophilic displacement.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 191.06 g/mol | [1] |

| Molecular Formula | C₇H₈Cl₂N₂ | [1] |

| Boiling Point (Predicted) | 278.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [5] |

| LogP | 2.9 | [1] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1] |

| Canonical SMILES | CC(C)C1=C(Cl)N=NC(Cl)=C1 | [4] |

| InChIKey | JRZDBBCBIQEJLA-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of this compound is a critical process for its application in further chemical transformations. Several synthetic routes have been reported, with a common strategy involving the introduction of the isopropyl group onto a pre-existing 3,6-dichloropyridazine core.

Radical Isopropylation of 3,6-Dichloropyridazine

A prevalent and effective method for the synthesis of this compound involves the radical isopropylation of 3,6-dichloropyridazine using isobutyric acid in the presence of a silver nitrate catalyst and a persulfate initiator.[6][7][8] This approach leverages the generation of an isopropyl radical from isobutyric acid, which then adds to the electron-deficient pyridazine ring.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 3,6-dichloropyridazine, isobutyric acid, and a catalytic amount of silver nitrate in water.[6]

-

Initiation: Stir the mixture at a moderately elevated temperature (e.g., 50-70°C).[7][8]

-

Radical Generation: Slowly add an aqueous solution of a persulfate salt (e.g., ammonium persulfate or sodium persulfate) to the reaction mixture.[6][7] The persulfate decomposes upon heating to generate sulfate radicals, which then abstract a hydrogen atom from isobutyric acid to form an isopropyl radical.

-

Reaction Progression: The isopropyl radical adds to the 4-position of the 3,6-dichloropyridazine ring. The resulting radical intermediate is then oxidized to afford the final product.

-

Workup and Purification: After the reaction is complete, cool the mixture and adjust the pH to basic (pH 9-10) with an aqueous base such as ammonium hydroxide or sodium bicarbonate.[6][8] Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).[6][7] The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.[6][7]

Causality of Experimental Choices:

-

Silver Nitrate: Silver(I) ions are crucial for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.

-

Persulfate: This is a common and efficient radical initiator that is readily available and water-soluble.

-

pH Adjustment: The basic workup is necessary to neutralize any acidic byproducts and to ensure the product is in its free base form for efficient extraction into the organic phase.

Multi-step Synthesis from Maleic Anhydride

An alternative synthetic pathway starts from maleic anhydride, which is first converted to 3,6-pyridazinediol.[6] This intermediate is then halogenated to 3,6-dichloropyridazine, followed by the isopropylation step as described above.[6]

Caption: Nucleophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the pharmaceutical industry. [8]

Intermediate for Resmetirom

A significant application of this compound is as a key intermediate in the synthesis of Resmetirom (MGL-3196). [2][6]Resmetirom is a selective thyroid hormone receptor-β (THR-β) agonist that has been developed for the treatment of non-alcoholic steatohepatitis (NASH) and hyperlipidemia. [6][9]The pyridazine core of this compound serves as a crucial scaffold in the final drug molecule.

Potential in Other Therapeutic Areas

The structural motifs present in this compound and its derivatives have been explored for a range of other therapeutic targets. The pyridazine scaffold is a known pharmacophore in medicinal chemistry, and its derivatives have shown potential as:

-

Thromboxane A2 synthase inhibitors * Protein tyrosine phosphatase 1B (PTP1B) inhibitors * Cyclooxygenase-2 (COX-2) inhibitors , suggesting potential applications in pain and inflammation management.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood. [10][11] Hazard Statements:

-

H301: Toxic if swallowed [10][12]* H311: Toxic in contact with skin [10][12]* H331: Toxic if inhaled [10][12] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10][11]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [10][11]* P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [10][11]* P405: Store locked up. [10][11] Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound. [10][11][13][14]

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its straightforward synthesis and the reactivity of its chloro-substituents make it an attractive starting material for the construction of more complex molecules. Its pivotal role in the synthesis of the promising drug candidate Resmetirom highlights its significance in modern drug discovery. A thorough understanding of its chemistry and safe handling practices is essential for researchers and developers working with this compound.

References

- KLIO PHARMA PRIVATE LIMITED. (2024, October 10). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine.

-

PrepChem.com. Synthesis of this compound. [Link]

- Google Patents. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists. WO2007009913A1.

-

PubChem. This compound. [Link]

-

ChemWhat. (2025, February 5). This compound. [Link]

-

Capot Chemical. (2023, February 7). MSDS of this compound. [Link]

-

Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet. [Link]

-

Career Henan Chemical Co. This compound CAS-no-107228-51-3. [Link]

-

Apicule. This compound (CAS No: 107228-51-3) API Intermediate Manufacturers. [Link]

Sources

- 1. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. :: this compound | Cas no:107228-51-3 | Svaklifesciences :: [svaklifesciences.com]

- 4. This compound 97% | CAS: 107228-51-3 | AChemBlock [achemblock.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 10. file.leyan.com [file.leyan.com]

- 11. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 12. ambeed.com [ambeed.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 3,6-Dichloro-4-isopropylpyridazine

An In-depth Technical Guide to the Synthesis of 3,6-Dichloro-4-isopropylpyridazine

This compound, a heterocyclic compound with the molecular formula C₇H₈Cl₂N₂, is a pivotal intermediate in modern medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a pyridazine core functionalized with two reactive chlorine atoms and an isopropyl group, makes it a versatile scaffold for building more complex molecules. The chlorine atoms at positions 3 and 6 are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups, while the isopropyl moiety influences the molecule's steric and electronic properties.

This compound has gained significant attention as an excellent and cost-effective intermediate for the synthesis of Resmetirom, a selective thyroid hormone receptor-β agonist used in the treatment of metabolic diseases like nonalcoholic steatohepatitis (NASH).[3] Its robust synthesis is therefore of critical interest to researchers and professionals in drug development. This guide provides a comprehensive overview of the predominant synthesis pathway, delving into the underlying chemical principles, offering field-proven insights, and presenting detailed experimental protocols.

Retrosynthetic Analysis: A Logical Approach to Synthesis Design

A logical retrosynthetic analysis reveals a streamlined and industrially viable pathway for the synthesis of this compound. The strategy hinges on a late-stage C-H functionalization to introduce the isopropyl group onto a pre-formed dichloropyridazine ring.

The target molecule (I) can be disconnected at the C4-isopropyl bond, pointing to 3,6-dichloropyridazine (II) as the immediate precursor. This key intermediate is, in turn, accessible through the chlorination of 3,6-pyridazinediol (III) , also known as maleic hydrazide. The pyridazine ring itself is readily constructed via the cyclization of commercially available maleic anhydride (IV) with hydrazine.

Caption: Retrosynthetic pathway for this compound.

This multi-step approach is advantageous as it utilizes inexpensive and readily available starting materials while building complexity in a controlled and efficient manner.

Part 1: Construction of the 3,6-Dichloropyridazine Core

The synthesis begins with the formation of the foundational pyridazine heterocycle, followed by its activation via dichlorination.

Step 1.1: Synthesis of 3,6-Pyridazinediol from Maleic Anhydride

The first step involves the condensation of maleic anhydride with hydrazine hydrate.[3] This reaction proceeds in an acidic medium, typically using hydrochloric acid, and is heated to drive the cyclization.

Mechanism Insight: The reaction initiates with the nucleophilic attack of hydrazine on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring. The resulting intermediate then undergoes an intramolecular cyclization via condensation, eliminating water to form the stable six-membered pyridazine ring, yielding 3,6-pyridazinediol.[4]

Experimental Protocol: Synthesis of 3,6-Pyridazinediol (I) [3]

-

To a suitable reaction vessel, add hydrazine hydrate (80% solution).

-

Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature below 10°C.

-

Add maleic anhydride to the mixture.

-

Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.

-

After the reaction is complete, cool the mixture to 55-60°C.

-

Dilute the reaction mass with water and stir at room temperature.

-

Filter the resulting precipitate and dry to obtain 3,6-pyridazinediol. A typical yield is around 91% with high purity (>99% by HPLC).[3]

Step 1.2: Dichlorination of 3,6-Pyridazinediol

The conversion of the pyridazinediol tautomer to 3,6-dichloropyridazine is a critical activation step. This is most commonly achieved using phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, though phosphorus pentachloride (PCl₅) can also be used.[3][5][6]

Causality Behind Experimental Choice: 3,6-Pyridazinediol exists in tautomeric equilibrium with its pyridazinone forms. The hydroxyl groups are poor leaving groups for nucleophilic substitution. POCl₃ effectively converts these hydroxyl groups into excellent leaving groups (chlorophosphates), which are then readily displaced by chloride ions also generated from POCl₃, driving the reaction to completion.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine (II) [7]

-

In a round-bottom flask under a nitrogen atmosphere, charge 3,6-pyridazinediol (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.

-

Heat the reaction mixture to 80°C and maintain overnight.

-

After cooling, concentrate the mixture under high vacuum at 55-60°C to remove excess POCl₃.

-

Dilute the thick residue with ethyl acetate.

-

Slowly and carefully quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under vacuum to yield 3,6-dichloropyridazine. Yields are typically high, around 85%.[7]

Part 2: C-H Isopropylation via Minisci-Type Radical Reaction

The final and key step is the introduction of the isopropyl group at the C4 position of the pyridazine ring. This is accomplished through a silver-catalyzed radical reaction, a variation of the Minisci reaction, which is highly effective for the alkylation of electron-deficient heterocycles.[3][8][9][10]

Mechanism Insight: The reaction is initiated by a persulfate salt, such as ammonium or sodium persulfate, which generates sulfate radicals (SO₄⁻•) upon heating. These potent radicals then react with the silver(I) catalyst. The resulting silver(II) species is a powerful oxidant that facilitates the oxidative decarboxylation of isobutyric acid to generate an isopropyl radical (•CH(CH₃)₂). This nucleophilic radical then attacks the electron-deficient C4 position of the protonated pyridazine ring. A final oxidation and deprotonation step rearomatizes the ring to yield the final product.

Caption: Key stages of the silver-catalyzed radical isopropylation.

Comparative Analysis of Reaction Conditions

Several variations of this protocol exist, differing slightly in solvents, acids, and temperatures. The choice of conditions can impact yield, reaction time, and ease of workup.

| Reference | Oxidant | Acid | Solvent | Temp (°C) | Time | Yield (%) |

| Guidechem (Route 3)[8] | Ammonium Persulfate | Sulfuric Acid | H₂O | 75 | 30 min | 85.8 |

| Guidechem (Route 2)[8] | Ammonium Persulfate | Trifluoroacetic Acid | H₂O | 70 | 30 min | 88 |

| PrepChem[9] | Ammonium Persulfate | Sulfuric Acid | H₂O | 75 | - | - |

| Patent (WO2007009913A1)[10] | Ammonium Persulfate | Sulfuric Acid | Acetonitrile / Tetramethylene sulfone / H₂O | 55 | - | - |

| Patent (Improved Process)[3] | Sodium Persulfate | - | H₂O | 15-20 | 5 hrs | - |

Consolidated Experimental Protocol: Synthesis of this compound (III)[9][10]

-

Charge a reaction vessel with 3,6-dichloropyridazine (1.0 eq), isobutyric acid (1.1-2.0 eq), silver nitrate (AgNO₃, 0.1-0.5 eq), and water.

-

Add sulfuric acid (approx. 3.0 eq) to the mixture.

-

Heat the slurry to 60-75°C.

-

Prepare a solution of ammonium persulfate (approx. 3.0 eq) in water.

-

Add the ammonium persulfate solution dropwise to the reaction mixture, maintaining the temperature around 75°C. An exotherm may be observed.

-

Stir the mixture for 30-60 minutes after the addition is complete. Monitor the reaction by TLC or LC-MS.

-

Cool the mixture to room temperature or below (10°C) and add ice.

-

Adjust the pH to 9-10 by the slow addition of an aqueous base, such as ammonium hydroxide or sodium bicarbonate solution.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product as an oil.

-

Purify the crude product by fractional distillation or column chromatography (e.g., eluting with a hexane:ethyl acetate mixture) to yield pure this compound.[3][9] Yields are typically in the range of 85-96%.[8]

Conclusion

The synthesis of this compound is a robust and well-established multi-step process that is both scalable and economically viable. The pathway, beginning from inexpensive maleic anhydride, relies on classic heterocyclic formation followed by a modern, efficient C-H functionalization. A thorough understanding of the reaction mechanisms, particularly the silver-catalyzed radical isopropylation, allows for optimization of reaction conditions to achieve high yields and purity. The resulting compound serves as a highly valuable and versatile building block, enabling the synthesis of complex and biologically active molecules essential for the pharmaceutical industry.

References

-

PrepChem.com. Synthesis of this compound. Available at: [Link]

-

IP.com. (2021). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. Available at: [Link]

- Google Patents. (2007). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

- Google Patents. (2008). US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.

- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

PubChem - NIH. This compound. Available at: [Link]

-

Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Available at: [Link]

- Google Patents. (1961). US3004027A - Process for purification of 3,6-dichloropyridazine.

-

PharmaCompass.com. 3,6-dichloro-4-isopropyl pyridazine. Available at: [Link]

-

PubMed. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Available at: [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available at: [Link]

-

Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

-

jkare. (2017). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

-

The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

-

PubChem - NIH. This compound | C7H8Cl2N2 | CID 14024162. Available at: [Link]

Sources

- 1. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H8Cl2N2 | CID 14024162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 4. sphinxsai.com [sphinxsai.com]

- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of 3,6-Dichloro-4-isopropylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4-isopropylpyridazine is a substituted pyridazine that serves as a crucial intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is highlighted by its role as a key building block in the synthesis of Resmetirom, a thyroid hormone receptor-beta (THR-beta) agonist.[3][4] The strategic placement of reactive chloro groups and an isopropyl moiety on the pyridazine core allows for diverse downstream functionalization. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials, reaction mechanisms, and practical experimental protocols.

Core Synthetic Strategies: A Two-Pronged Approach

The synthesis of this compound is predominantly achieved through two well-established pathways. The choice between these routes often depends on the availability and cost of the initial starting materials.

-

Direct Isopropylation of 3,6-Dichloropyridazine: This is the most direct and commonly employed method, utilizing commercially available 3,6-dichloropyridazine and isobutyric acid.

-

Synthesis from Maleic Anhydride: This route offers a more fundamental approach, starting from the basic building blocks of maleic anhydride and hydrazine to first construct the pyridazine ring system, which is then chlorinated and subsequently isopropylated.

This guide will delve into both methodologies, providing a comprehensive understanding of the chemical transformations involved.

Route 1: Direct Isopropylation of 3,6-Dichloropyridazine

This approach introduces the isopropyl group onto the pre-formed 3,6-dichloropyridazine ring. The reaction is a free-radical substitution, often facilitated by a silver catalyst and a persulfate oxidant.

Starting Materials

-

3,6-Dichloropyridazine: A commercially available heterocyclic compound.

-

Isobutyric Acid: The source of the isopropyl group.

-

Silver Nitrate (AgNO₃): A catalyst that facilitates the generation of the isopropyl radical.

-

Ammonium Persulfate ((NH₄)₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈): A strong oxidizing agent that initiates the radical formation.

-

Solvent: Typically water or a mixture of acetonitrile and water.[5][6]

Reaction Mechanism

The reaction proceeds via a Minisci-type radical substitution. The key steps are:

-

Radical Generation: The persulfate oxidant initiates the decarboxylation of isobutyric acid, catalyzed by silver ions, to form an isopropyl radical.

-

Radical Addition: The highly reactive isopropyl radical attacks the electron-deficient pyridazine ring.

-

Rearomatization: The resulting intermediate is oxidized to restore the aromaticity of the pyridazine ring, yielding the final product.

Experimental Protocol: Synthesis of this compound[7]

-

In a suitable reaction vessel, slurry 3,6-dichloropyridazine (50 g) in water (500 ml).

-

Add silver nitrate (28.5 g) and isobutyric acid (66.5 g) to the slurry at 50°C.

-

Add an additional 500 ml of water and sulfuric acid (98.6 g), and heat the mixture to 60°C.

-

Slowly add a solution of ammonium persulfate (228 g) in water (500 ml). The temperature will rise to approximately 75°C.

-

After the addition is complete, cool the mixture to 10°C and add ice.

-

Adjust the pH to 9-10 with ammonium hydroxide.

-

Extract the product with diethyl ether (3 x 400 ml).

-

Combine the organic layers and wash with 0.5N sodium hydroxide (2 x 400 ml) and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.

-

Purify the product by high-performance liquid chromatography (HPLC) using a hexane:ethyl acetate (5:1) eluent to obtain pure this compound.

Tabulated Reaction Conditions and Yields

| Reference | Starting Materials | Catalyst/Oxidant | Solvent | Temperature (°C) | Yield (%) |

| [7] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / (NH₄)₂S₂O₈ | Water | 50-75 | Not specified |

| [2] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / (NH₄)₂S₂O₈ | Water | 70-75 | 85.77 - 96 |

| [5] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / Persulfate | Acetonitrile/Water | 55 | Not specified |

| [6] | 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃ / Na₂S₂O₈ | Water | 15-20 | Not specified |

Route 2: Synthesis from Maleic Anhydride

This pathway involves the initial construction of the pyridazine ring, followed by chlorination and isopropylation.

Part A: Synthesis of 3,6-Dichloropyridazine

The first stage of this route focuses on the preparation of the key intermediate, 3,6-dichloropyridazine.

-

Maleic Anhydride: A readily available and inexpensive starting material.

-

Hydrazine Hydrate (N₂H₄·H₂O): Used to form the pyridazine ring.

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used.[8][9][10]

-

Ring Formation: Maleic anhydride reacts with hydrazine hydrate to form 3,6-pyridazinediol (maleic hydrazide).[6][9]

-

Chlorination: The 3,6-pyridazinediol is then chlorinated using a strong chlorinating agent like phosphorus oxychloride or phosphorus pentachloride to yield 3,6-dichloropyridazine.[8][9][10]

Caption: Synthesis pathway of 3,6-Dichloropyridazine from Maleic Anhydride.

-

In a 500 mL round-bottom flask, add 3,6-pyridazinediol (11.20 g, 100 mmol), phosphorus oxychloride (46.00 g, 300 mmol), and chloroform (150 ml).

-

Stir the reaction mixture at 65°C for 3.5 hours. Monitor the reaction completion using TLC and GC.

-

After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine. The reported yield is 86%.

Part B: Isopropylation of 3,6-Dichloropyridazine

Once 3,6-dichloropyridazine is synthesized, the isopropylation step is carried out as described in Route 1 .

Caption: Overall synthetic route to this compound from Maleic Anhydride.

Conclusion

The synthesis of this compound is a well-documented process with robust and scalable methodologies. The choice of starting materials, either the direct use of 3,6-dichloropyridazine or the de novo synthesis from maleic anhydride, allows for flexibility based on economic and logistical considerations. The Minisci-type radical isopropylation is a key transformation, and understanding its mechanism is crucial for optimizing reaction conditions and achieving high yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

PrepChem.com. Synthesis of this compound. [Link]

- Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

IP.com. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. [Link]

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- Google Patents.

-

ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

-

Apicule. This compound (CAS No: 107228-51-3) API Intermediate Manufacturers. [Link]

-

LookChem. This compound. [Link]

-

Technical Disclosure Commons. A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]. [Link]

Sources

- 1. Buy this compound | 107228-51-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. apicule.com [apicule.com]

- 4. tdcommons.org [tdcommons.org]

- 5. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 6. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 7. prepchem.com [prepchem.com]

- 8. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 10. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

Navigating the Regioselective Landscape of Nucleophilic Substitution on 3,6-Dichloro-4-isopropylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core is a privileged scaffold in medicinal chemistry, with its unique physicochemical properties making it an attractive component in the design of novel therapeutics.[1] Among the myriad of functionalized pyridazines, 3,6-dichloro-4-isopropylpyridazine stands out as a versatile and highly valuable intermediate. Its two reactive chlorine atoms provide handles for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), paving the way for the synthesis of a wide array of pharmacologically active molecules.[2][3]

This in-depth technical guide, designed for the discerning researcher, delves into the core principles and practical applications of nucleophilic substitution reactions on this compound. Moving beyond a simple recitation of protocols, this document illuminates the causality behind experimental choices, empowering scientists to rationally design and execute their synthetic strategies.

The Foundation: Understanding the Pyridazine Core and its Synthesis

The this compound molecule, with the chemical formula C7H8Cl2N2, is a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[4] Its synthesis is most commonly achieved through the radical isopropylation of 3,6-dichloropyridazine. Several synthetic routes have been established, often employing isobutyric acid as the isopropyl source in the presence of a radical initiator like ammonium persulfate and a silver nitrate catalyst.[4][5]

A typical synthetic protocol is as follows:

Protocol 1: Synthesis of this compound [4]

| Step | Procedure |

| 1 | To a solution of 3,6-dichloropyridazine (1.0 eq) and isobutyric acid (1.25 eq) in water, add silver nitrate (0.1 eq) and trifluoroacetic acid (0.2 eq). |

| 2 | Heat the mixture to 70°C with stirring. |

| 3 | Slowly add a solution of ammonium persulfate in water dropwise to the reaction mixture. |

| 4 | After the addition is complete, continue stirring for 20 minutes. |

| 5 | Cool the reaction to room temperature and adjust the pH to 9-10 with an aqueous solution of sodium bicarbonate. |

| 6 | Extract the product with a suitable organic solvent (e.g., n-hexane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 7 | Purify the crude product by column chromatography to obtain this compound. |

This method has been reported to yield the desired product in high purity and yield (up to 96%).[4]

The Heart of the Matter: Regioselectivity in Nucleophilic Aromatic Substitution

The two chlorine atoms on the this compound ring are not equally reactive. The electron-withdrawing nature of the adjacent nitrogen atoms activates both positions towards nucleophilic attack. However, the position of substitution is critically influenced by both electronic and steric factors.

Caption: Predicted regioselectivity of nucleophilic attack.

A Universe of Possibilities: Reactions with Various Nucleophiles

The true utility of this compound lies in its reactivity with a diverse array of nucleophiles, enabling the construction of complex molecular architectures.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with amines is a cornerstone for the introduction of nitrogen-containing functional groups. Both primary and secondary, aliphatic and aromatic amines can be employed.

1. Aromatic Amines:

The reaction with substituted anilines is particularly relevant in the synthesis of pharmacologically active compounds. For instance, the condensation of this compound with 4-amino-2,6-dichlorophenol is a key step in the synthesis of certain thyroid hormone receptor agonists.[8][9]

Protocol 2: Reaction with 4-Amino-2,6-dichlorophenol [8]

| Step | Procedure |

| 1 | To a solution of 4-amino-2,6-dichlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylacetamide), add a strong base such as potassium tert-butoxide (excess). |

| 2 | Add this compound (1.0 eq) to the mixture. |

| 3 | Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). |

| 4 | Upon completion, cool the reaction mixture and perform an aqueous workup. |

| 5 | Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. |

| 6 | Purify the crude product by chromatography to yield the desired 4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)-3,5-dichloroaniline. |

The choice of base and solvent is crucial in these reactions. Strong, non-nucleophilic bases like potassium tert-butoxide or potassium carbonate are often used to deprotonate the amine or phenol, generating a more potent nucleophile.[8] Polar aprotic solvents like DMAc or DMF are typically employed to solubilize the reactants and facilitate the SNAr reaction.

2. Aliphatic Amines:

While specific examples with this compound are not abundant in readily accessible literature, based on the reactivity of the parent 3,6-dichloropyridazine, reactions with aliphatic amines are expected to proceed readily.[10][11] These reactions often require heating and may be carried out in the presence of a base to scavenge the HCl generated.

Caption: General workflow for SNAr reactions.

Reactions with O-Nucleophiles (Alkoxides and Phenoxides)

The displacement of a chlorine atom by an oxygen nucleophile provides access to pyridazinyl ethers. These reactions are typically performed using a pre-formed alkoxide or by generating it in situ with a strong base.

Protocol 3: General Procedure for Reaction with Alkoxides

| Step | Procedure |

| 1 | In a dry, inert atmosphere, dissolve the corresponding alcohol in a suitable anhydrous solvent (e.g., THF, DMF). |

| 2 | Add a strong base such as sodium hydride or potassium tert-butoxide portion-wise at 0°C to generate the alkoxide. |

| 3 | To this solution, add this compound (1.0 eq). |

| 4 | Allow the reaction to warm to room temperature or heat as necessary, monitoring for completion by TLC or LC-MS. |

| 5 | Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. |

| 6 | Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. |

| 7 | Purify by column chromatography. |

The regioselectivity of these reactions is expected to favor substitution at the C6 position. The resulting 3-alkoxy-6-chloro-4-isopropylpyridazines are valuable intermediates for further functionalization.

Reactions with S-Nucleophiles (Thiolates)

Thiolates are excellent nucleophiles and readily displace halides in SNAr reactions. This provides a route to sulfur-containing pyridazine derivatives, which are of interest in medicinal chemistry.

Protocol 4: General Procedure for Reaction with Thiolates

| Step | Procedure |

| 1 | Dissolve the desired thiol in a suitable solvent such as DMF or ethanol. |

| 2 | Add a base like sodium hydroxide, potassium carbonate, or triethylamine to generate the thiolate in situ. |

| 3 | Add this compound (1.0 eq) to the thiolate solution. |

| 4 | Stir the reaction at room temperature or with gentle heating until the starting material is consumed. |

| 5 | Perform an aqueous workup, extract the product with an organic solvent, and wash the organic layer. |

| 6 | Dry the organic layer, concentrate, and purify the product by chromatography. |

These reactions are generally high-yielding and regioselective for the C6 position.

Summary of Reaction Conditions

| Nucleophile Type | Typical Base | Typical Solvent | Temperature Range (°C) |

| Aromatic Amines | K₂CO₃, t-BuOK | DMF, DMAc | 25 - 120 |

| Aliphatic Amines | Et₃N, K₂CO₃ | EtOH, MeCN, DMF | 25 - 100 |

| Alcohols/Phenols | NaH, t-BuOK | THF, DMF | 0 - 80 |

| Thiols | NaOH, K₂CO₃, Et₃N | EtOH, DMF | 25 - 60 |

Field-Proven Insights and Causality

The success of these nucleophilic substitution reactions hinges on a careful consideration of several factors:

-

Nucleophilicity: The reactivity of the nucleophile is paramount. Stronger nucleophiles will generally react faster and under milder conditions. The pKa of the conjugate acid of the nucleophile is a good indicator of its strength.

-

Solvent Effects: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

-

Base Strength: The choice of base should be tailored to the pKa of the nucleophile. A base that is strong enough to deprotonate the nucleophile without causing side reactions is ideal.

-

Temperature Control: While many of these reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to the formation of side products, including disubstituted pyridazines. Careful temperature control and reaction monitoring are essential.

-

Steric Hindrance: The bulky isopropyl group at the C4 position can sterically hinder the approach of a nucleophile to the adjacent C3 position, further favoring substitution at the less encumbered C6 position.

Conclusion and Future Directions

This compound is a powerful and versatile building block in modern organic synthesis. Its nucleophilic substitution reactions provide a reliable and efficient means of accessing a wide range of functionalized pyridazines with significant potential in drug discovery and development. A thorough understanding of the principles of regioselectivity and the careful optimization of reaction conditions are key to harnessing the full synthetic potential of this valuable intermediate.

Future research in this area could focus on expanding the scope of nucleophiles used, exploring catalytic methods to achieve substitution under milder conditions, and conducting detailed mechanistic studies to further elucidate the role of the 4-isopropyl group in directing the regioselectivity of these important transformations.

References

- Blumberg, B. S. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute.

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Rahman, M. M., et al. (2014). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

-

Justia Patents. (2023). pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Retrieved from [Link]

- Um, I.-H., Lee, S.-J., Kim, J.-J., & Kwon, D.-S. (1994). A Mechanistic Study on Nucleophilic Substitution Reactions of Aryl Substituted Benzenesulfonates with Anionic Nucleophiles. Bulletin of the Korean Chemical Society, 15(3), 256-260.

-

ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

- Yakhak Hoeji. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Inforang.

- Google Patents. (n.d.). WO2024084491A1 - A process for the synthesis of resmetirom and its intermediates.

-

ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

- Snieckus, V., & P. Beak. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central.

-

ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

- Jacobsen, E. N., et al. (2019).

- Smith, A. M. R., & Gouverneur, V. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central.

- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2024084491A1 - Procédé de synthèse de res metirom et de ses intermédiaires.

- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- Smith, A. M. R., & Gouverneur, V. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

Sources

- 1. prepchem.com [prepchem.com]